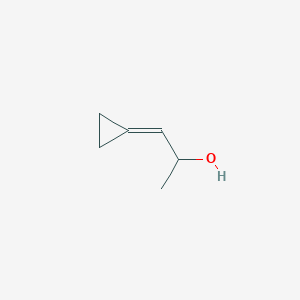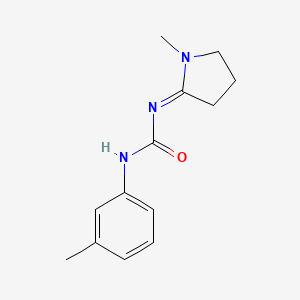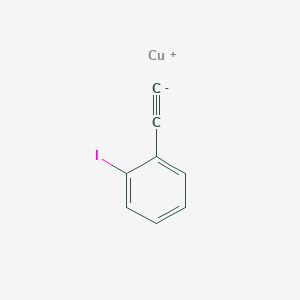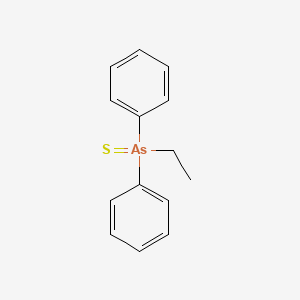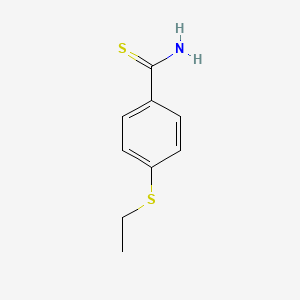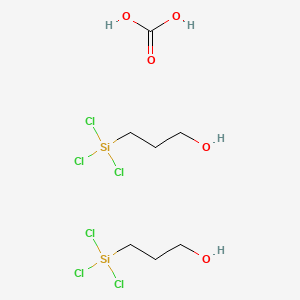silyl sulfate CAS No. 50965-70-3](/img/structure/B14652319.png)
[2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-yl](dimethyl)silyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate is a complex organosilicon compound characterized by the presence of multiple silyl groups. These silyl groups contribute to the compound’s unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate typically involves the reaction of tert-butyl and trimethylsilyl groups with butadiene derivatives under controlled conditions. The reaction is often catalyzed by specific reagents such as imidazole and dimethylformamide, which facilitate the formation of the desired silyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include imidazole, dimethylformamide, and tetra-n-butylammonium fluoride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silyl alcohols, while reduction reactions can produce silyl hydrides .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate is used as a protecting group for alcohols and other functional groups. Its stability under various conditions makes it valuable in multi-step synthesis .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and other biomedical applications .
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including silicones and other polymers. Its ability to enhance the properties of these materials makes it valuable in various applications .
Wirkmechanismus
The mechanism by which 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate exerts its effects involves the interaction of its silyl groups with target molecules. These interactions can lead to the formation of stable complexes, which can then undergo further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldimethylsilyl chloride: Another silylating agent with similar applications.
Tris(trimethylsilyl)silane: Known for its use in radical reactions.
Uniqueness
What sets 2-tert-Butyl-4,4-bis(trimethylsilyl)buta-2,3-dien-1-ylsilyl sulfate apart is its combination of tert-butyl and trimethylsilyl groups, which confer unique stability and reactivity properties. This makes it particularly useful in applications requiring robust and versatile silyl protecting groups .
Eigenschaften
CAS-Nummer |
50965-70-3 |
|---|---|
Molekularformel |
C16H35O4SSi3- |
Molekulargewicht |
407.8 g/mol |
InChI |
InChI=1S/C16H36O4SSi3/c1-16(2,3)14(13-24(10,11)20-21(17,18)19)12-15(22(4,5)6)23(7,8)9/h13H2,1-11H3,(H,17,18,19)/p-1 |
InChI-Schlüssel |
SGJYQQKEDBVYGQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)C[Si](C)(C)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
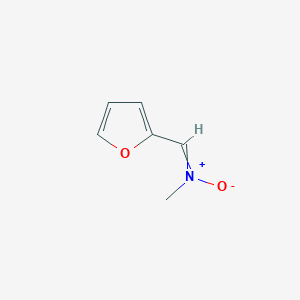
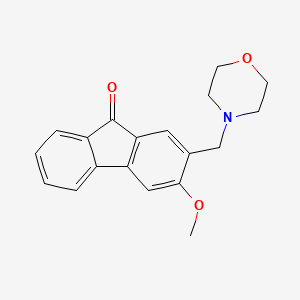
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
